Product packaging for Spongistatin-1(Cat. No.:)

Spongistatin-1

Cat. No.: B1241979
M. Wt: 1223.9 g/mol
InChI Key: ICXJVZHDZFXYQC-XKQUEHJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spongistatin-1 is a macrocyclic lactone polyether isolated from marine sponges, recognized as one of the most potent antiproliferative natural products ever discovered . It functions as a potent antimitotic agent that targets tubulin, the building block of microtubules . Its primary mechanism of action involves extremely tight, non-dissociating binding to the maytansine site on β-tubulin, which disrupts microtubule dynamics and inhibits microtubule assembly, leading to cell cycle arrest in mitosis . This antimicrotubule activity also underpins its broad-spectrum antifungal properties, demonstrated in organisms like Aspergillus nidulans , where it exhibits a unique microtubule-severing action .In cancer research, this compound has shown exceptional cytotoxicity at picomolar to sub-nanomolar concentrations against a wide panel of human cancer cell lines, including those that are highly chemoresistant . It induces caspase-dependent apoptosis through the mitochondrial pathway in leukemic cells, characterized by the release of cytochrome c and the degradation of the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis protein), making it a promising candidate for overcoming chemoresistance . Furthermore, studies indicate it can trigger caspase-independent apoptosis in certain cell lines via the translocation of AIF (Apoptosis-Inducing Factor) and Endonuclease G . Beyond direct cytotoxicity, this compound has demonstrated significant in vivo antitumor and antimetastatic activity in mouse models of pancreatic cancer and melanoma, and it also inhibits endothelial cell proliferation and angiogenesis, disrupting processes critical for tumor growth and survival .This product is supplied for research purposes only and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H95ClO21 B1241979 Spongistatin-1

Properties

Molecular Formula

C63H95ClO21

Molecular Weight

1223.9 g/mol

IUPAC Name

[(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-11-[(4S,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate

InChI

InChI=1S/C63H95ClO21/c1-33(19-42(67)18-17-35(3)64)20-53-55(72)57-39(7)58(79-53)59(73)63(75)31-51(70)37(5)52(85-63)16-14-12-13-15-44-22-43(68)27-61(81-44)29-47(76-11)23-45(82-61)25-50(69)38(6)56(78-41(9)66)36(4)34(2)21-49-28-60(10,74)32-62(84-49)30-48(77-40(8)65)24-46(83-62)26-54(71)80-57/h13,15,17-18,36-39,42-49,51-53,55-59,67-68,70,72-75H,1-3,12,14,16,19-32H2,4-11H3/b15-13-,18-17+/t36-,37-,38-,39-,42-,43+,44+,45+,46-,47+,48+,49+,51+,52-,53-,55-,56+,57-,58-,59+,60+,61-,62-,63-/m1/s1

InChI Key

ICXJVZHDZFXYQC-XKQUEHJYSA-N

Isomeric SMILES

C[C@H]1[C@H]2CCC/C=C\[C@H]3C[C@@H](C[C@]4(O3)C[C@H](C[C@H](O4)CC(=O)[C@H]([C@H]([C@@H](C(=C)C[C@H]5C[C@](C[C@]6(O5)C[C@H](C[C@@H](O6)CC(=O)O[C@@H]7[C@H]([C@H]([C@@H]([C@](O2)(C[C@@H]1O)O)O)O[C@@H]([C@H]7O)CC(=C)C[C@@H](/C=C/C(=C)Cl)O)C)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O

Canonical SMILES

CC1C2CCCC=CC3CC(CC4(O3)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(C(C(O2)(CC1O)O)O)OC(C7O)CC(=C)CC(C=CC(=C)Cl)O)C)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O

Synonyms

altohyrtin A
spongistatin 1

Origin of Product

United States

Chemical Compound Spongistatin 1

Chemical Structure and Properties

Spongistatin-1 is a complex macrocyclic lactone belonging to the polyketide family of natural products. ontosight.aicymitquimica.com Its intricate architecture features a 42-membered macrolactone ring that incorporates two spiroketals, a hemiketal, and a tetrahydropyran (B127337) ring. acs.org The molecule also possesses a highly unsaturated side chain. acs.org

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C63H95ClO21 cymitquimica.comnih.gov
Molecular Weight 1223.87 g/mol cymitquimica.comnih.gov

| IUPAC Name | [(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate (B1210297) | nih.gov |

The complex stereochemistry and numerous functional groups, including hydroxyl, acetyloxy, and methoxy (B1213986) groups, contribute to its unique biological activity. ontosight.ai The structural complexity of this compound has made its total synthesis a significant challenge for organic chemists. ontosight.ai

Isolation from Cinachyra sp. (Cinachyrolide A)

Synthetic Routes and Total Synthesis

The scarcity of this compound from its natural source has driven the development of numerous total synthesis strategies. The first total syntheses were reported by the research groups of Evans and Kishi, which confirmed the absolute and relative stereochemistries of the molecule. acs.orgrsc.org These initial syntheses, while groundbreaking, were lengthy and produced only small quantities of the compound.

Subsequent research has focused on developing more efficient and scalable synthetic routes. These second and third-generation syntheses have often employed convergent strategies, where different fragments of the molecule are synthesized separately and then coupled together in the later stages. nih.govacs.org Key chemical reactions utilized in these syntheses include Wittig olefination, aldol (B89426) condensation, and macrolactonization. acs.orgacs.org For instance, one approach involved the union of an advanced EF Wittig salt with an ABCD aldehyde fragment, followed by macrolactonization and deprotection to yield the final product. acs.orgnih.gov These advancements have enabled the synthesis of gram-scale quantities of this compound, which is crucial for further preclinical and potential clinical development. nih.gov

Molecular Mechanisms of Spongistatin 1 S Biological Actions

Microtubule Dynamics Modulation

Spongistatin-1 is a powerful modulator of microtubule dynamics, a critical process for cell division, intracellular transport, and the maintenance of cell structure. Its primary mechanism involves the inhibition of tubulin polymerization, which subsequently leads to the destabilization of microtubules and has a significant impact on microtubule assembly within cellular systems.

Inhibition of Tubulin Polymerization

This compound is a potent inhibitor of tubulin polymerization. nih.govresearchgate.netnih.gov This inhibitory action is a cornerstone of its cytotoxic effects. nih.gov Studies have demonstrated that this compound effectively suppresses the assembly of purified tubulin into microtubules. nih.govnih.gov This direct interference with the formation of the microtubule polymer is a key aspect of its antimitotic properties. researchgate.net The inhibitory concentration for this effect highlights its potency. For instance, spongistatins 6 and 8, which are structurally related to this compound, show comparable activity in inhibiting tubulin polymerization. nih.gov

Microtubule Destabilization

By inhibiting tubulin polymerization, this compound effectively acts as a microtubule-destabilizing agent. nih.govresearchgate.netfigshare.compsi.ch This destabilization is a direct consequence of its interaction with tubulin, which prevents the proper assembly and maintenance of the microtubule structure. researchgate.netpsi.ch In cellular environments, this leads to a dose-dependent decrease in the polymerized tubulin fraction, signifying microtubule disassembly. core.ac.uk The microtubule-destabilizing activity of this compound is a crucial element of its mechanism of action, contributing significantly to its ability to arrest cells in mitosis. researchgate.net

Impact on Microtubule Assembly in Cellular Systems

The inhibitory effects of this compound on tubulin polymerization observed in vitro translate to a significant disruption of microtubule assembly within living cells. core.ac.ukiiarjournals.org Treatment of cells with this compound leads to a noticeable disruption of the microtubule network. oup.com This disruption of the cellular microtubule architecture is a key factor in its potent cytotoxicity. nih.gov The compound's ability to interfere with microtubule assembly ultimately leads to cell cycle arrest, typically in the G2/M phase, and can induce apoptosis. nih.govcore.ac.ukiiarjournals.org The potent effects on microtubule assembly in cellular systems underscore its potential as an antimitotic agent. iiarjournals.org

Tubulin Binding Characteristics

The interaction between this compound and tubulin is highly specific and occurs at a distinct site, which is crucial for its mechanism of action. Understanding these binding characteristics provides insight into the compound's potent biological activity.

Specificity of Binding to Tubulin

This compound binds directly and with high affinity to tubulin. nih.govnih.govacs.org Studies using a tritiated derivative of this compound have shown that it binds rapidly to a single site on the tubulin molecule. nih.govnih.gov This binding is very tight, with no significant dissociation observed once the complex is formed, suggesting an extremely strong interaction. nih.govnih.gov While the binding is non-covalent, its high affinity is thought to be a primary reason for the compound's potent picomolar cytotoxicity. nih.gov The binding is specific, as evidenced by competition assays with other tubulin-binding agents. nih.govnih.gov

Binding Site Analysis (Single Site, Tight Binding)

Research has demonstrated that this compound binds to tubulin at a single, specific site. nih.govnih.govpatsnap.com Studies utilizing a tritiated derivative of this compound confirmed its rapid association with tubulin at this solitary location. nih.govnih.govpatsnap.comresearchgate.net The binding is characterized as being exceptionally tight, with a very slow dissociation rate, a factor that is believed to contribute significantly to its high cytotoxicity at picomolar concentrations. nih.govresearchgate.net While the high affinity has made precise association rate determination challenging, the stability of the this compound-tubulin complex is a key feature of its molecular profile. nih.govresearchgate.net

Molecular Interactions with Tubulin Surface

This compound interacts with the tubulin surface at a site that has been identified as the maytansine (B1676224) site on β-tubulin. d-nb.info High-resolution crystal structures have provided detailed insights into this interaction, revealing that the maytansinoid portion of the molecule engages with this specific pocket. d-nb.info The interaction is non-competitive with the binding of dolastatin 10 and vinblastine (B1199706), suggesting distinct binding regions within the larger Vinca (B1221190) domain. nih.gove-bookshelf.de The binding of this compound is, however, competitively inhibited by Spongistatin 5. nih.govresearchgate.net The complex nature of this binding pocket, which includes an additional sub-site adjacent to the primary interaction area, may offer opportunities for the design of new microtubule-targeting agents. d-nb.info The interaction is further characterized by its ability to inhibit the binding of vinblastine and GTP to tubulin. nih.gov

Absence of Covalent Bond Formation with Tubulin

A crucial aspect of the this compound-tubulin interaction is its non-covalent nature. nih.govnih.govpatsnap.comresearchgate.net Experimental evidence shows that the complex formed between this compound and tubulin can be dissociated using a high concentration of urea (B33335) (8 M). nih.govnih.govpatsnap.comresearchgate.net This dissociation under denaturing conditions indicates that the binding is not the result of a permanent covalent bond. nih.govnih.govpatsnap.comresearchgate.net This characteristic distinguishes it from some other microtubule-targeting agents that do form covalent linkages with tubulin.

Cell Cycle Progression Interference

The potent antimitotic activity of this compound stems from its ability to interfere with the cell cycle, leading to a halt in cell division and proliferation.

Induction of Mitotic Arrest (G2/M Phase)

A consistent and well-documented effect of this compound is the induction of mitotic arrest at the G2/M phase of the cell cycle. nih.govcore.ac.ukmdpi.comresearchgate.net This has been observed in various cancer cell lines, including human prostate cancer cells (DU145), U937 lymphoma cells, and A549 lung cancer cells. nih.govmdpi.comresearchgate.net The arrest is a direct consequence of the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis. nih.govnih.gov Studies have shown an increase in the mitotic index and the presence of cells positive for phospho-histone H3, a marker of mitosis, following treatment with this compound. nih.gov

Correlation Between Mitotic Arrest and Growth Inhibition

The inhibition of cell proliferation by this compound is directly linked to its ability to induce mitotic arrest. nih.govresearchgate.net The potent growth-inhibitory effects observed against a wide array of human cancer cell lines are a result of this interference with proliferative processes. nih.gov The concentrations at which this compound inhibits proliferation are significantly lower than those causing general cytotoxicity, highlighting its specific action on dividing cells. nih.govcore.ac.uk For instance, proliferation of human umbilical vein endothelial cells (HUVECs) is inhibited at concentrations as low as 100 pM. core.ac.uk

Abnormal Distribution of Nuclei and Inhibition of Cell Division

The disruption of microtubule function by this compound leads to significant morphological abnormalities within the cell. In fungal cells, such as Cryptococcus neoformans, treatment with this compound results in the disruption of both cytoplasmic and spindle microtubules. nih.govoup.comoup.com This disruption is accompanied by an abnormal distribution of nuclei within the budding cells and a subsequent inhibition of cell division, causing cells to arrest in a large-budded state. nih.govoup.comoup.com Similar mitotic and nuclear aberrations have been observed in mammalian cells, such as PtK1 kangaroo rat kidney cells, where intracellular microtubules are reduced in number or disappear entirely upon treatment. nih.gov

Apoptosis Induction Pathways

This compound is a potent inducer of apoptosis, employing multiple signaling cascades to execute programmed cell death in susceptible cells. nih.gov Its ability to trigger both caspase-dependent and -independent mechanisms highlights its versatility as a cytotoxic agent and suggests its potential to overcome resistance to conventional chemotherapeutics that rely on a single mode of action. nih.govaacrjournals.org

In certain cellular contexts, such as human acute leukemia (Jurkat T) cells, this compound initiates a caspase-dependent apoptotic pathway. mdpi.comnih.gov This process is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Treatment with this compound leads to the activation of initiator caspases, such as caspase-9. mdpi.comnih.gov The activation of caspase-9 is a critical event in the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comnih.gov Once activated, caspase-9 proceeds to activate downstream effector caspases, which then orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. This caspase-driven mechanism is a key component of this compound's ability to prevent the long-term survival of leukemic cell lines. nih.gov

Conversely, in other cell types like MCF-7 breast cancer cells, this compound predominantly induces apoptosis through a caspase-independent pathway. mdpi.comaacrjournals.orgnih.gov This alternative cell death program is crucial for circumventing chemoresistance that often arises from the failure to activate caspases. aacrjournals.org The caspase-independent cell death induced by this compound involves the translocation of pro-apoptotic proteins, namely apoptosis-inducing factor (AIF) and endonuclease G (EndoG), from the mitochondria to the nucleus. aacrjournals.orgnih.gov Gene silencing experiments have confirmed that the translocation of these proteins contributes significantly to the apoptotic process mediated by this compound. aacrjournals.org Specifically, the silencing of EndoG with siRNA resulted in a marked decrease in the rate of apoptosis. aacrjournals.org This indicates that EndoG plays a more prominent role than AIF in executing DNA fragmentation in this particular context. aacrjournals.org

The mitochondrion is central to the apoptotic process induced by this compound. The compound triggers the intrinsic mitochondrial pathway, leading to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. mdpi.commdpi.com In Jurkat T cells, this compound treatment results in the release of cytochrome c, Smac/DIABLO, and Omi/HtrA2. nih.govmdpi.com The release of cytochrome c is a pivotal step, as it associates with Apaf-1 in the cytosol to form the apoptosome, which in turn activates caspase-9. mdpi.com

In MCF-7 cells, this compound treatment does not cause an upregulation of the Bax protein but induces a conformational change in Bax, leading to its activation as early as 8 hours post-treatment. aacrjournals.org This activated Bax then facilitates the release of cytochrome c, Smac/DIABLO, and Omi/HtrA2 from the mitochondria between 8 and 16 hours. aacrjournals.org The suppression of this compound-induced apoptosis by the overexpression of anti-apoptotic proteins Bcl-2 and Bcl-xL further confirms the critical involvement of the mitochondrial pathway. mdpi.comnih.gov

This compound significantly influences the expression and function of key apoptotic regulatory proteins. A noteworthy effect is its ability to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP). mdpi.comnih.gov XIAP is an endogenous inhibitor of caspases, and its overexpression is a common mechanism of chemoresistance in cancer cells. nih.gov By promoting the degradation of XIAP, this compound can sensitize resistant leukemic cells to apoptosis. nih.gov

Mitochondrial Apoptosis Pathways

Other Cellular Processes Affected

Beyond its direct induction of apoptosis, this compound has a profound impact on other essential cellular functions, most notably cellular proliferation.

This compound is an exceptionally potent inhibitor of cellular proliferation across a wide array of cancer cell lines, with IC50 values often in the sub-nanomolar range. researchgate.netnih.gov This potent antiproliferative activity is a direct consequence of its primary mechanism of action: the inhibition of microtubule assembly. mdpi.com By binding to tubulin in the vinca alkaloid domain, this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.gov This interference with microtubule dynamics leads to a cell cycle arrest in the G2/M phase, effectively halting cell proliferation. researchgate.net

Effects on Cell Morphology (e.g., Microtubule Network Disruption)

This compound exerts profound effects on cell morphology, primarily through its potent interaction with the microtubule network. As a powerful inhibitor of tubulin polymerization, this compound disrupts the dynamic instability of microtubules, which are crucial for maintaining cell structure, intracellular transport, and cell division. markus-peschel.demdpi.com Studies have shown that it binds to the Vinca alkaloid domain of tubulin. markus-peschel.de This interaction leads to the depolymerization of the microtubule network. aacrjournals.org

In various cell types, including cancer cells and fungi, treatment with this compound results in a progressive and dose-dependent disruption of the microtubule network. oup.com For instance, in studies involving the fungus Cryptococcus neoformans, this compound was observed to first disrupt cytoplasmic microtubules and subsequently the spindle microtubules. oup.comoup.com This disruption of microtubule organization is accompanied by significant morphological changes, such as an abnormal distribution of nuclei in budding cells and an inhibition of cell division, leading to an arrest of cells in a large-budded state. oup.comoup.com The high toxicity of the compound at certain concentrations can also lead to extensive cell loss and major distortions in cellular morphology.

The disruption of the microtubule network is a key element of this compound's cytotoxic activity. By interfering with microtubule dynamics, this compound effectively halts the cell cycle, leading to apoptosis. markus-peschel.deaacrjournals.org This mechanism is particularly effective against rapidly proliferating cells, such as those found in tumors, making this compound a compound of significant interest in cancer research. markus-peschel.demdpi.com

Antiangiogenic Properties

This compound demonstrates potent antiangiogenic properties, interfering with the formation of new blood vessels, a process critical for tumor growth and metastasis. researchgate.netnih.gov Its effects are observed at multiple stages of the angiogenic cascade, including the inhibition of endothelial cell migration and the suppression of sprout formation. researchgate.netcore.ac.uk

A crucial step in angiogenesis is the migration of endothelial cells. This compound effectively inhibits this process. core.ac.uk In scratch assays, a common method to study cell migration, this compound inhibited the closure of a "wound" in a monolayer of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. core.ac.uk The concentration required for 50% inhibition of migration (IC50) was approximately 1.0 nM. core.ac.uk This potency was found to be greater than that of established tubulin antagonists like vinblastine, combretastatin (B1194345) A4 phosphate (B84403) (CA4P), and paclitaxel (B517696). core.ac.uk

This compound significantly suppresses the formation of new vascular sprouts, a fundamental process in angiogenesis. In an ex vivo mouse aortic ring model, where segments of the aorta are cultured in a gel matrix, this compound demonstrated a clear dose-dependent inhibition of endothelial cell sprouting. researchgate.netcore.ac.uk Treatment with 0.5 nM this compound resulted in reduced sprout formation, and at a concentration of 1.0 nM, sprouting was completely suppressed. researchgate.netcore.ac.uk

Similarly, in an in vitro tube formation assay, where endothelial cells are cultured on a basement membrane matrix (Matrigel), this compound at a concentration of 1.0 nM reduced the formation of tube-like structures by half. researchgate.net This effect was again more potent compared to other tubulin inhibitors. researchgate.net These findings highlight this compound's robust ability to interfere with the morphological changes and organization required for the development of new blood vessel networks. researchgate.netcore.ac.uk

Table 1: Inhibitory Concentrations (IC50) of this compound in Angiogenesis-Related Processes

Biological Process Cell/Model System IC50 / Effective Concentration Reference
Endothelial Cell Migration HUVEC Scratch Assay ~1.0 nM core.ac.uk
Endothelial Cell Chemotaxis HUVEC 1.0 nM researchgate.net
Tube Formation HUVEC on Matrigel 1.0 nM (reduced by half) researchgate.net
Aortic Ring Sprouting Mouse Aortic Ring 500 pM researchgate.net
Neovascularization Mouse Cornea Pocket Assay 10 µg/kg researchgate.net
Inhibition of Endothelial Cell Migration

Modulation of Protein Kinase C Translocation

This compound has been shown to modulate the activity of Protein Kinase C (PKC), a family of enzymes crucial for various cellular processes, including angiogenesis. nih.govmdpi.com Specifically, research has linked this compound to the inhibition of PKCα translocation. nih.govnih.gov PKC isozymes are activated by translocating from the cytosol to cellular membranes. kagawa-u.ac.jp

Kinome array analysis and subsequent validation have demonstrated that this compound inhibits the phosphorylation activity of PKCα and prevents its translocation to the cell membrane in endothelial cells. core.ac.uk This is a significant finding because PKCα is an essential kinase in the angiogenic process. nih.govmdpi.com The inhibition of PKCα translocation is considered a non-mitotic effect of tubulin antagonism, suggesting that this compound's antiangiogenic properties are not solely dependent on its ability to arrest the cell cycle. core.ac.uk By interfering with PKCα signaling, this compound can disrupt downstream pathways that are vital for endothelial cell function and the formation of new blood vessels. nih.govcore.ac.uk This mechanism provides another layer to the antiangiogenic profile of this compound, distinguishing it from other tubulin-targeting agents. core.ac.uk

Impact on Anoikis-Resistant Tumor Cells

Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix. A critical aspect of cancer metastasis is the ability of tumor cells to evade anoikis, allowing them to survive in circulation and colonize distant sites. This compound has been shown to induce apoptosis in anoikis-resistant tumor cells. nih.govresearchgate.netnih.gov

In studies using pancreatic cancer cells (L3.6pl), which are known to be resistant to anoikis, this compound was effective at inducing apoptosis. nih.gov This suggests that this compound can overcome the survival mechanisms that allow detached cancer cells to thrive. researchgate.netnih.gov The mechanism of action in this context involves the inhibition of cell adhesion, which is a critical step in the metastatic cascade. nih.govnih.gov Furthermore, treatment with this compound leads to the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2 in these cells. nih.gov Silencing Bcl-2 through siRNA experiments has suggested a role for this protein in both anoikis resistance and cell migration. nih.gov Therefore, this compound's ability to induce anoikis in resistant tumor cells is a key component of its anti-metastatic potential. researchgate.netnih.gov

Alterations in Gene Expression (e.g., GADD45α-γ, c-Myc)

This compound treatment leads to significant alterations in the expression of genes that regulate cell cycle progression and apoptosis. Notably, it has been observed to up-regulate the expression of the Growth Arrest and DNA Damage-inducible (GADD) 45 genes, specifically GADD45α, GADD45β, and GADD45γ, while concurrently down-regulating the expression of the proto-oncogene c-Myc. markus-peschel.de

In lung cancer A549 cells treated with a 1 nM concentration of this compound, a cascade of events was identified that included cell cycle arrest at the G2–M phase, accompanied by the up-regulation of GADD45α-γ and the down-regulation of c-Myc. markus-peschel.de The GADD45 proteins are known to be involved in cell cycle checkpoints, DNA repair, and the induction of apoptosis, thus their up-regulation contributes to the anti-proliferative effects of this compound. Conversely, c-Myc is a potent oncogene that drives cell proliferation and has been shown to repress the expression of GADD45a. markus-peschel.denih.gov Therefore, the down-regulation of c-Myc by this compound relieves this repression, further contributing to the increased levels of GADD45 proteins and the subsequent cell cycle arrest and apoptosis. markus-peschel.de

Preclinical Pharmacological Investigations of Spongistatin 1

In Vitro Efficacy Studies

Potency Across Diverse Human Cancer Cell Lines

Spongistatin-1 has demonstrated extraordinary potency as a growth inhibitory agent across a wide spectrum of human cancer cell lines. nih.govnih.gov Initial screening by the National Cancer Institute (NCI) against its panel of 60 human cancer cell lines revealed an average IC50 value of 0.12 nM. nih.gov Subsequent studies have consistently confirmed its sub-nanomolar growth inhibitory activity against various cancer types. nih.govresearchgate.net Human melanoma, lung, brain, and colon cancer cell lines have been noted as being particularly susceptible to the cytotoxic effects of this compound. acs.org

The compound's potent activity is observed across numerous cell lines with IC50 values frequently in the picomolar to low nanomolar range. academie-sciences.fr For instance, one study reported IC50 values ranging from 0.037 to 0.5 nM across a panel of cancer cell lines. researchgate.netmdpi.com This broad and potent activity underscores its potential as a powerful antineoplastic agent. nih.gov The remarkable potency of this compound has made it a significant lead compound in the development of new anticancer therapies. nih.gov

Table 1: Growth Inhibitory Activity of this compound in Various Human Cancer Cell Lines This is an interactive table. You can sort and filter the data.

Cell Line Cancer Type IC50 (nM) Reference
NCI-60 Panel (Average) Various 0.12 nih.gov
Various Various 0.037 - 0.5 researchgate.netmdpi.com
LOX-IMVI Melanoma Not Specified nih.gov
DU145 Prostate Not Specified nih.govnih.gov
L3.6pl Pancreatic Not Specified mdpi.comnih.gov
MCF-7 Breast < 0.2 (at 48h) aacrjournals.org
MES-SA Uterine Sarcoma ~ 0.1 researchgate.net

Activity Against Chemoresistant Cell Lines

A significant attribute of this compound is its potent activity against cancer cell lines that have developed resistance to other chemotherapeutic agents. acs.orgnih.gov An extraordinary level of potency has been observed in highly chemoresistant cell lines, with GI50 values reported to be as low as 0.03 nM. academie-sciences.fracademie-sciences.fr This suggests that this compound may be effective in clinical scenarios where tumors have become refractory to standard treatments.

The compound's efficacy extends to cell lines that overexpress P-glycoprotein (Pgp), a well-known transporter protein that contributes to multidrug resistance (MDR) by actively pumping drugs out of the cell. researchgate.net Although this compound has been identified as a moderate substrate for Pgp, its inherent potency appears to partially overcome this resistance mechanism. researchgate.net In a comparative study using the Pgp-overexpressing uterine sarcoma cell line MES-SA/Dx5, the IC50 for this compound was approximately 10-fold higher than in the parental, drug-sensitive MES-SA cell line. researchgate.net Despite this increase, the compound maintained potent activity, highlighting its potential to circumvent certain mechanisms of chemoresistance. nih.gov

Differential Cytotoxicity in Proliferating vs. Quiescent Cells

Preclinical studies have highlighted a highly favorable differential cytotoxicity profile for this compound, showing significantly greater potency against actively proliferating cancer cells compared to non-dividing, quiescent cells. nih.govnih.govmdpi.com This selectivity is a critical characteristic for a potential anticancer therapeutic, as it suggests a wider therapeutic window and potentially fewer side effects related to toxicity in healthy, non-proliferating tissues. nih.gov

In vitro assays using quiescent IMR-90 human fibroblast cells as a model for normal, non-proliferating cells demonstrated that this compound exhibited very low cytotoxicity. nih.govresearchgate.net The IC50 value against these quiescent fibroblasts was found to be 6.7 micromolar. nih.gov In stark contrast, its antiproliferative activity against various cancer cell lines occurs at sub-nanomolar concentrations. nih.govresearchgate.netmdpi.com This results in a remarkable in vitro therapeutic window of over 10,000-fold between its effect on proliferating cancer cells and quiescent normal cells. nih.gov This vast difference indicates that the potent cell growth inhibition observed is a result of its specific interference with proliferative processes rather than non-specific, indiscriminate cytotoxicity. nih.gov

Effects on Clonogenic Survival

Beyond its immediate cytotoxic effects, this compound has demonstrated the ability to inhibit the long-term reproductive capacity of cancer cells, a critical factor for achieving durable therapeutic responses. mdpi.comnih.gov This has been evaluated through clonogenic survival assays, which measure the ability of single cells to proliferate and form colonies after treatment.

In studies involving MCF-7 breast cancer cells, this compound was shown to induce apoptosis and effectively inhibit clonogenic survival. aacrjournals.orgresearchgate.net Similarly, research on L3.6pl human pancreatic cancer cells revealed that this compound has significant long-term effects on their clonogenic survival following in vitro exposure. mdpi.comnih.gov This sustained inhibition of regrowth potential is a crucial attribute, suggesting that the compound's impact extends beyond transient cytostatic or cytotoxic effects and may lead to the eradication of the tumor cell population.

In Vivo Antitumor Activity in Xenograft Models

Human Melanoma Xenograft Models

The potent in vitro activity of this compound has been successfully translated into significant in vivo antitumor effects in preclinical xenograft models. nih.govnih.gov Specifically, its efficacy has been demonstrated in mice bearing established LOX-IMVI human melanoma tumors. nih.govresearchgate.netmdpi.com

In these models, treatment with this compound commenced after tumors had reached a substantial size, and the compound exhibited a dose-dependent inhibition of tumor growth. nih.gov Statistically significant tumor growth inhibition was observed in these established human tumor xenografts. nih.govresearchgate.net These findings are particularly important as they establish the in vivo antitumor activity of this compound on established, solid tumors. nih.gov The promising activity against human melanoma xenografts in vivo provides a strong rationale for its continued investigation as a potential anticancer agent. academie-sciences.fracademie-sciences.fr

Ovarian Carcinoma Xenograft Models

This compound has demonstrated significant potential in preclinical models of ovarian cancer. Studies have shown its ability to induce curative responses in human ovarian xenografts. Specifically, in models using OVCAR-3 ovarian cancer cells, this compound significantly inhibited tumor growth. mdpi.com This inhibitory effect is observed alongside its potent cytotoxic activity against various cancer cell lines. mdpi.com The compound's effectiveness in these models highlights its promise as a therapeutic agent for ovarian carcinoma. Further investigations have explored its use in combination therapies, for instance with discodermolide, to enhance efficacy in ovarian carcinoma xenograft-bearing mice. mdpi.com

Pancreatic Cancer Xenograft Models

The efficacy of this compound has been evaluated in orthotopic in vivo models of human pancreatic cancer. nih.gov In these models, this compound significantly reduced tumor growth. nih.govresearchgate.net For instance, in a study using L3.6pl human pancreatic cancer cells injected into the pancreas of nude mice, daily administration of this compound led to a significant reduction in both tumor volume and weight by day 22 of therapy. researchgate.netnih.gov Specifically, there was an approximate 85% reduction in tumor volume and a 50% reduction in tumor weight. nih.gov These findings underscore the potent antitumor activity of this compound in preclinical pancreatic cancer models. researchgate.netjscimedcentral.com

Table 1: Effect of this compound on Pancreatic Tumor Xenografts

ModelCell LineKey FindingsReference
Orthotopic Nude MouseL3.6plSignificant reduction in tumor volume and weight. researchgate.netnih.gov researchgate.netnih.gov
Pancreatic Cancer XenograftL3.6pl~85% reduction in tumor volume; ~50% reduction in tumor weight. nih.gov nih.gov

Modulation of Tumor Growth and Progression

This compound exerts its antitumor effects by modulating key cellular processes involved in tumor growth and progression. A primary mechanism is its potent inhibition of microtubule assembly, which leads to mitotic arrest in cancer cells. mdpi.comjscimedcentral.comnih.gov This disruption of microtubule dynamics is a hallmark of its activity. mdpi.com Studies have demonstrated that this compound induces apoptosis, or programmed cell death, in various cancer cell lines, including pancreatic and breast cancer cells. mdpi.commdpi.comnih.gov In pancreatic cancer models, the reduction in tumor growth is correlated with strong apoptosis induction. nih.gov Furthermore, this compound has been shown to influence critical steps in the metastatic cascade, such as cell adhesion, migration, and invasion. nih.govresearchgate.net It also affects the function of anti-apoptotic proteins like Bcl-2, further contributing to its anticancer effects. nih.govresearchgate.net

Reduction of Metastasis Incidence

A significant aspect of the preclinical investigations into this compound is its ability to reduce the incidence of metastasis. In an orthotopic model of human pancreatic cancer, treatment with this compound not only reduced primary tumor growth but also the formation of metastases. nih.govresearchgate.net Specifically, there was a notable decrease in metastases to the lymph nodes and liver. nih.gov For example, in one study, only two out of nine this compound-treated mice developed liver metastases, compared to nine out of ten in the control group. researchgate.net Additionally, the incidence of peritoneal carcinosis was halved in the treated group. researchgate.netnih.gov This anti-metastatic activity is linked to a diminished activity of matrix metalloproteinase-9 (MMP-9) in the tumor tissue. nih.gov

Table 2: Impact of this compound on Metastasis in a Pancreatic Tumor Model

Metastatic SiteControl Group IncidenceThis compound Treated Group IncidenceReference
Liver9 of 10 mice2 of 9 mice researchgate.net
Peritoneal CarcinosisNot specifiedReduced to half researchgate.netnih.gov
Lymph Node & LiverNot specified~70% reduction nih.gov

Antifungal Efficacy Studies

Activity Against Various Yeast and Filamentous Fungi

This compound has demonstrated broad-spectrum antifungal activity. nih.govnih.gov It is fungicidal against a variety of opportunistic yeasts and filamentous fungi. nih.gov In laboratory tests, its Minimum Inhibitory Concentrations (MICs) ranged from 0.195 to 12.5 µg/ml, and its Minimum Fungicidal Concentrations (MFCs) ranged from 3.12 to 25 µg/ml against these organisms. nih.gov Killing kinetics studies confirmed its fungicidal action, with the killing of Candida albicans and Cryptococcus neoformans occurring within 6 and 12 hours, respectively. nih.gov The compound's antifungal effects are attributed to its antimicrotubule activity, as observed in the filamentous fungus Aspergillus nidulans. nih.gov

Efficacy Against Drug-Resistant Fungal Strains

A crucial aspect of this compound's antifungal profile is its effectiveness against drug-resistant fungal strains. nih.govsci-hub.se It has shown activity against strains of Candida albicans that are resistant to established antifungal agents such as flucytosine, ketoconazole, and amphotericin B. nih.govnih.gov Specifically, for flucytosine-resistant C. albicans, the MIC was reported as 3.12 μg/mL. sci-hub.se This potent activity against resistant pathogens highlights the potential of this compound as a lead compound for developing new antifungal therapies to address the growing challenge of antimicrobial resistance. sci-hub.senih.govoup.com

Table 3: Antifungal Activity of this compound

Fungal TypeKey FindingsReference
Various Yeasts & Filamentous FungiMICs: 0.195-12.5 µg/ml; MFCs: 3.12-25 µg/ml. nih.gov nih.gov
Drug-Resistant Candida albicansActive against strains resistant to flucytosine, ketoconazole, and amphotericin B. nih.govnih.gov nih.govnih.gov
Flucytosine-Resistant C. albicansMIC of 3.12 µg/mL. sci-hub.se sci-hub.se

In Vitro Fungicidal and Postantifungal Effects

This compound exhibits broad-spectrum fungicidal activity against a wide array of opportunistic yeasts and filamentous fungi. nih.gov In vitro studies have shown its effectiveness against 74 reference strains and clinical isolates, including those resistant to established antifungal agents such as flucytosine, ketoconazole, and fluconazole. oup.comnih.gov The compound's activity is maintained in the presence of human serum and at a lowered pH. oup.comnih.gov

In broth macrodilution assays, the Minimum Inhibitory Concentrations (MICs) for this compound ranged from 0.195 to 12.5 µg/ml. nih.gov The Minimum Fungicidal Concentrations (MFCs) were observed to be in the range of 3.12 to 25 µg/ml. nih.gov Killing kinetics studies confirmed the fungicidal nature of this compound, with the killing of Candida albicans and Cryptococcus neoformans occurring within 6 and 12 hours, respectively. nih.gov

An interesting morphological effect was observed in C. albicans cultures treated with this compound. While untreated yeast cells maintained their typical morphology, the treated cells showed a predominance of elongated forms that resemble germ tubes. nih.gov

The postantifungal effect (PAFE) of this compound, which is the suppression of fungal growth after limited exposure to the drug, was found to be strain-dependent. oup.comnih.gov This effect was evaluated after a 1-hour exposure to concentrations equivalent to one, four, and eight times the MIC. oup.comnih.gov

Parameter Finding Fungal Species
MIC Range 0.195 - 12.5 µg/mlVarious yeasts and filamentous fungi
MFC Range 3.12 - 25 µg/mlVarious yeasts and filamentous fungi
Time to Kill 6 hoursCandida albicans
Time to Kill 12 hoursCryptococcus neoformans
Morphological Effect Induction of elongated, germ tube-like formsCandida albicans
Postantifungal Effect (PAFE) Strain-dependentVarious

In Vivo Antifungal Activity in Murine Models

The in vivo efficacy of this compound has been evaluated in murine models of systemic fungal infections, demonstrating significant therapeutic potential. oup.comnih.gov

In a murine model of disseminated candidiasis, this compound was found to be significantly more effective than amphotericin B in reducing the infectious burden in the kidneys. oup.comnih.govscispace.com Similarly, in a murine model of pulmonary cryptococcosis, treatment with this compound resulted in a reduction of the fungal load in the lungs. oup.comnih.gov These findings underscore the potential of this compound as a potent antifungal agent in a live-animal setting. jscimedcentral.comjscimedcentral.com

Murine Model Infection Type Primary Organ Affected This compound Efficacy
CandidiasisDisseminatedKidneySignificantly more efficacious than amphotericin B in reducing infectious burden. oup.comnih.govscispace.com
CryptococcosisPulmonaryLungReduced lung burden. oup.comnih.gov

Distinct Antimicrotubule Activity in Fungi

The antifungal mechanism of this compound is attributed to its potent activity against microtubules. mdpi.comnih.gov This has been investigated in detail in fungal species such as Cryptococcus neoformans and Aspergillus nidulans. oup.comnih.govnih.gov

In Cryptococcus neoformans, fluorescence microscopy revealed that this compound disrupts cytoplasmic and spindle microtubules in a manner that is dependent on both time and concentration. oup.comnih.govvliz.be This disruption of the microtubule network leads to an abnormal distribution of nuclei within budding cells and ultimately inhibits cell division, causing the cells to arrest in a large-budded stage. oup.comnih.gov

Studies in the filamentous fungus Aspergillus nidulans have shown that this compound's antifungal effects are indeed due to its antimicrotubule activity. nih.gov At a concentration twice the MIC (25 µg/ml), the compound induced a more than two-fold increase in the chromosome and spindle mitotic indices. nih.govnih.gov Immunofluorescence microscopy showed that the mitotic spindles in treated germlings were smaller and shorter than in untreated controls. nih.govnih.gov

A particularly notable effect of this compound is on cytoplasmic microtubules. nih.gov Thirty minutes after treatment, 83% of A. nidulans germlings displayed fragmented microtubules. nih.govnih.gov After two hours, microtubules had completely disappeared from 82% of the germlings. nih.govnih.gov This suggests a mechanism that may involve a novel microtubule-severing activity, distinguishing it from other antimicrotubule agents like benomyl, which causes a rapid and complete disappearance of microtubules. nih.gov

Organism Effect on Microtubules Consequence
Cryptococcus neoformansTime- and concentration-dependent disruption of cytoplasmic and spindle microtubules. oup.comnih.govvliz.beAbnormal nuclear distribution, inhibition of cell division, arrest in a large-budded stage. oup.comnih.gov
Aspergillus nidulansFragmentation of cytoplasmic microtubules, formation of smaller and shorter mitotic spindles. nih.govnih.govElevated chromosome and spindle mitotic indices, eventual disappearance of microtubules. nih.govnih.gov

Synthetic Chemistry and Analogue Development of Spongistatin 1

Challenges in Total Synthesis

The total synthesis of Spongistatin-1 is a formidable undertaking, fraught with numerous challenges that stem from both its limited natural availability and its intricate molecular architecture.

Scarcity from Natural Sources

This compound is a marine natural product isolated from sponges of the Spongia and Hyrtios genera. jscimedcentral.com The natural abundance of this potent cytotoxic macrolide is exceptionally low. For instance, one isolation effort by the Pettit group yielded a mere 35 mg of this compound from 1.3 tons of wet sponge. nih.gov This extreme scarcity makes isolation from natural sources an impractical and ecologically unsustainable method for obtaining the quantities required for extensive biological evaluation and potential therapeutic development. academie-sciences.fr Consequently, chemical synthesis remains the only viable route to access sufficient amounts of this compound and its analogues. researchgate.net

Structural Complexity and Stereochemical Demands

This compound possesses a daunting molecular structure characterized by a 42-membered macrolactone ring. nih.gov This macrocycle contains a host of complex structural motifs, including two spiroketals (the AB and CD ring systems), a fully substituted tetrahydropyran (B127337) unit (the F-ring), and a hemiketal. nih.gov Furthermore, the molecule is adorned with a highly unsaturated side chain featuring a vinyl chloride moiety. researchgate.net

The sheer size of the molecule is compounded by its immense stereochemical complexity. This compound features 24 stereogenic centers, which gives rise to a vast number of potential stereoisomers. researchgate.netrsc.org The precise control of the relative and absolute stereochemistry at each of these centers throughout a multi-step synthesis is a significant hurdle. researchgate.net The synthesis demands the application of highly stereoselective reactions and strategies to construct the intricate polyether backbone and the various heterocyclic systems with the correct spatial arrangement of substituents. jscimedcentral.comresearchgate.net These demanding structural and stereochemical features necessitate exceptionally long and complex synthetic sequences. researchgate.net

Seminal Total Syntheses of this compound

The daunting complexity of this compound has inspired numerous research groups to embark on its total synthesis. These efforts have led to the development of innovative synthetic strategies and have pushed the boundaries of what is achievable in organic synthesis.

Early Methodologies (e.g., Evans, Kishi)

The first total syntheses of spongistatins were reported in the late 1990s, with the groups of Evans and Kishi making pivotal contributions that confirmed the absolute and relative stereochemistry of these macrolides. nih.govrsc.org

The Evans group completed the first total synthesis of Spongistatin 2 (also known as altohyrtin C), a closely related analogue of this compound. nih.govrsc.org A key feature of their strategy was the use of a glucal-epoxide union protocol for the late-stage installation of the side chain. nih.gov Their work provided crucial confirmation of the stereochemical assignments made by the Kitagawa group. rsc.org

The Kishi group achieved the first total synthesis of this compound (altohyrtin A) in 1998. researchgate.netsci-hub.se A hallmark of their approach was the use of a Nozaki-Hiyama-Kishi (NHK) reaction for the crucial coupling of the AB and CD ring fragments. academie-sciences.fracademie-sciences.fr During their synthesis, they also observed an unexpected epimerization at the C(23) center of the CD spiroketal, which led to the formation of a spongistatin analogue with reduced, but still notable, biological activity. nih.gov

Subsequent Approaches (e.g., Smith, Paterson, Crimmins, Heathcock, Ley)

Following the pioneering work of Evans and Kishi, several other research groups have reported successful total syntheses of this compound, each employing unique strategies and contributing to the growing arsenal (B13267) of methods for constructing complex natural products. nih.gov

The Smith group has developed multiple generations of syntheses for spongistatins. Their second-generation synthesis of this compound featured a highly convergent approach, uniting an advanced ABCD aldehyde with a second-generation EF Wittig salt. nih.govacs.org This was followed by a regioselective macrolactonization and global deprotection to yield the final product. nih.gov Their efforts have also led to a gram-scale synthesis of this compound, a significant achievement that enables more extensive biological studies. nih.govacademindex.com

The Paterson group's strategy relied heavily on the use of stereoselective boron-mediated aldol (B89426) reactions to control the intricate stereochemistry of the molecule. academie-sciences.frresearchgate.net Their approach involved the coupling of the C1-C15 aldehyde and C16-C28 ethyl ketone fragments via a boron-mediated aldol reaction to install the C15 and C16 stereocenters with high fidelity. rsc.orgresearchgate.net A highly (Z)-selective Wittig reaction was then used to connect the northern and southern hemispheres of the molecule. nih.gov

The Crimmins group developed a highly convergent synthesis that assembled four key fragments at a very advanced stage. nih.govcapes.gov.bracs.org Their strategy utilized the addition of a metalated γ-pyrone to a β-alkoxy aldehyde followed by spiroketalization for the synthesis of the AB and CD spiroketal fragments. nih.govacs.org The union of the major fragments was achieved through a Wittig coupling of the CD and EF fragments, followed by a diastereoselective aldol reaction between the resulting CDEF ketone and an AB aldehyde. nih.gov

The Heathcock group also made significant contributions to the synthesis of spongistatins. nih.govheathcock.org Their approach to the C1-C28 portion of this compound involved an anti-aldol reaction to couple the AB and CD spiroketal moieties. researchgate.netacs.org They also developed a synthesis of the C29-C44 portion of the molecule. heathcock.orgresearchgate.net

The Ley group's total synthesis of this compound exploited a latent pseudo-symmetry within the ABCD bis(spiroketal) fragment. researchgate.netnih.gov Their work has also focused on developing practical and efficient syntheses of key fragments, such as the C-16−C-28 spiroketal. acs.orgorganicchemistrydata.orgorganicchemistrydata.org

Fragment-Based Synthetic Strategies

Given the immense size and complexity of this compound, all successful total syntheses have adopted a convergent, fragment-based approach. This strategy involves the independent synthesis of several complex fragments, which are then coupled together in the later stages of the synthesis. This approach is more efficient and allows for greater flexibility in the development of analogues.

The most common disconnection points in the retrosynthetic analysis of this compound are at the C1-C41 ester linkage for the final macrolactonization, the C28-C29 olefin for a Wittig-type coupling, and the bond between the AB and CD spiroketals. academie-sciences.fr This leads to the division of the molecule into several key fragments:

The AB-spiroketal fragment (C1-C15): This fragment contains one of the two characteristic spiroketals of this compound. capes.gov.br Various methods have been developed for its stereocontrolled synthesis, often involving aldol reactions and spiroketalization. rsc.org

The CD-spiroketal fragment (C16-C28): This second spiroketal-containing fragment presents similar synthetic challenges to the AB fragment. capes.gov.br Strategies for its synthesis have focused on achieving the thermodynamically favored spiroketal isomer. rsc.org

The EF-ring fragment (C29-C43): This portion of the molecule contains two tetrahydropyran rings and a number of stereocenters. capes.gov.br Asymmetric aldol reactions and C-glycosidation have been employed in its construction. researchgate.net

The side chain fragment (C44-C51): This fragment contains the distinctive chlorodiene moiety. capes.gov.br

Aldol Reactions: Used to connect the AB and CD spiroketal fragments. researchgate.netresearchgate.net

Wittig Reactions: A common method for coupling the northern hemisphere (ABCD fragment) with the southern hemisphere (EF fragment) to form the C28-C29 double bond. academie-sciences.frnih.gov

Nozaki-Hiyama-Kishi (NHK) Reactions: Employed in the Kishi synthesis to join the AB and CD fragments. academie-sciences.fr

Sulfone-based couplings: Utilized in some strategies to unite key fragments. researchgate.net

The development of these fragment-based strategies has not only made the total synthesis of this compound achievable but has also provided a platform for the synthesis of a wide range of analogues, which are crucial for structure-activity relationship (SAR) studies and the development of new anticancer agents.

Synthesis of AB Spiroketal Fragments

The AB spiroketal of this compound exists in a thermodynamically favored axial-axial (gauche, gauche) configuration, benefiting from a double anomeric effect. nih.govmdpi.com Synthetic strategies have often exploited this thermodynamic preference.

Several distinct approaches have been developed for the construction of the C1-C15 AB spiroketal fragment. One prominent strategy involves a dithiane multicomponent linchpin coupling, which unites epoxide fragments to rapidly assemble the carbon skeleton. nih.govacademie-sciences.fr This is followed by deprotection and acid-catalyzed spirocyclization to yield the thermodynamically stable spiroketal. epfl.chacademie-sciences.fr Another convergent method relies on the addition of a metalated γ-pyrone to a β-alkoxy aldehyde, followed by spiroketalization. capes.gov.br

Highly stereocontrolled syntheses have been achieved using matched boron aldol reactions of chiral methyl ketones to establish the C5, C9, and C11 stereocenters, followed by acid-catalyzed formation of the desired thermodynamic spiroketal. rsc.org Other innovative methods include the desymmetrization of C2-symmetric diketones and subsequent elaboration, and the iodo-spiroketalization of a glycal intermediate derived from a common precursor used in the CD-ring synthesis. researchgate.netacs.orgacs.orgnih.gov Vogel and colleagues developed a non-iterative synthesis starting from a meso-diketone derivative, which undergoes a series of transformations including Sharpless asymmetric dihydroxylation and oxidative cleavages before acid-catalyzed spirocyclization. epfl.ch

Synthetic Strategy for AB Fragment Key Reactions/Concepts Key Intermediates/Reagents
Dithiane Linchpin CouplingMulticomponent coupling, Spiroketalization2-Triethylsilyl-1,3-dithiane, Epoxides
Pyrone-Based ApproachAddition of metalated γ-pyrone to aldehydeMetalated γ-pyrone, β-alkoxy aldehyde
Asymmetric Aldol ApproachBoron-mediated aldol reactionsChiral methyl ketones, Ipc₂BCl
DesymmetrizationDesymmetrization of C₂-symmetric diketoneC₂-symmetric diketone
Glycal-Based ApproachIodo-spiroketalizationGlycal intermediate
Vogel's MethodologySharpless asymmetric dihydroxylation, Ozonolysismeso-1,1'-methylenedi[(1R,1'S,5S,5'R)-3-oxo-8-oxabicyclo[3.2.1]oct-6-ene-1-yl] derivative

Synthesis of CD Spiroketal Fragments

The synthesis of the C16-C28 CD spiroketal fragment is more challenging than the AB fragment due to its thermodynamically less stable axial-equatorial (anti, gauche) conformation. mdpi.comresearchgate.net This requires careful kinetic control or specific thermodynamic equilibration conditions.

Similar to the AB fragment, dithiane multicomponent linchpin coupling has been successfully employed to assemble the linear precursor for the CD spiroketal. nih.govacademie-sciences.fracs.org The addition of a metalated pyrone to an aldehyde, followed by acid-catalyzed spirocyclization, is another common strategy. nih.gov Paterson's group explored both kinetically and thermodynamically controlled spirocyclizations. rsc.org While the kinetic approach gave only a slight preference for the desired isomer, the thermodynamic route, involving acid-promoted equilibration and separation of C23 epimers, proved more practical for accessing multi-gram quantities. rsc.org A notable innovation involved using Ca(II) ion-controlled acid-promoted equilibration to selectively form the thermodynamically less stable axial-equatorial isomer. researchgate.net

Synthetic Strategy for CD Fragment Key Reactions/Concepts Key Intermediates/Reagents
Dithiane Linchpin CouplingMulticomponent coupling, SpiroketalizationSilyl (B83357) dithianes, Epoxides
Pyrone-Based ApproachAddition of metalated pyrone, Acid-catalyzed spirocyclizationMetalated pyrone, Aldehyde
Kinetically Controlled SpirocyclizationIntramolecular hetero-Michael additionDihydropyranone
Thermodynamically Controlled SpirocyclizationAcid-promoted equilibrationDihydroxy-ketone precursor
Cation-Controlled EquilibrationCa(II) ion-controlled acid-promoted equilibrationDihydroxy-ketone precursor

Synthesis of EF Ring and Side Chain Fragments

The C29-C51 southern hemisphere of this compound, containing the E and F tetrahydropyran rings and the sensitive chlorodiene side chain, presents its own set of synthetic hurdles. nih.gov Syntheses of this fragment are typically convergent and highly stereocontrolled. nih.gov

Key strategies often involve the initial construction of the F-ring, followed by the attachment of the E-ring precursor and finally the side chain. nih.govacs.org The Smith group developed a Petasis-Ferrier union/rearrangement sequence to construct the F-ring pyran aldehyde. acs.orgcapes.gov.bracs.orgnih.gov An even more efficient and scalable third-generation synthesis utilized an (L)-proline organocatalyzed cross-aldol reaction to form the F-ring. nih.gov The coupling of the E and F rings has been achieved through methods like a chelation-controlled addition of a dithiane anion to an F-ring aldehyde or substrate-controlled boron aldol reactions. nih.govnih.gov

The installation of the fragile chlorodiene side chain has been a significant challenge. Successful approaches include a Lewis acid-mediated addition of an allylstannane to an epoxy enol ether and a cyanohydrin alkylation strategy. acs.orgnih.govacs.org A novel one-pot asymmetric strained-silane mediated allylation was also developed to introduce this moiety with improved practicality.

Synthetic Task Key Reactions/Concepts Key Intermediates/Reagents
F-Ring ConstructionPetasis-Ferrier union/rearrangementDioxanone intermediate, (4Z)-heptenal
F-Ring Construction(L)-proline organocatalyzed cross-aldol reactionOxyaldehydes
E- and F-Ring UnionChelation-controlled dithiane additionCerium(III), Zinc(II), Dithiane anion
E- and F-Ring UnionDiastereoselective boron aldol reactionsChiral boron enolates
Side Chain InstallationStrained-silane mediated allylationAsymmetric strained-silane reagent
Side Chain InstallationCyanohydrin alkylationCyanohydrin intermediate, Chlorodiene aldehyde
Side Chain InstallationAllylstannane additionAllylstannane, Epoxy enol ether

Innovations in Synthetic Methodologies

The pursuit of a total synthesis of this compound has spurred significant innovation in synthetic organic chemistry, leading to the development of scalable routes and novel chemical reactions. nih.gov

Scalable Synthetic Routes

A major goal of synthetic efforts has been to develop a route capable of producing sufficient quantities of this compound for further biological evaluation. nih.govnih.gov Early syntheses were not readily scalable. However, subsequent generations of synthetic design led to dramatic improvements. nih.gov

Development of New Reactions (e.g., Dithiane Multicomponent Linchpin Coupling, Petasis-Ferrier Union/Rearrangement, Organocatalytic Aldol Reaction, Strained-Silane Mediated Allylation)

The structural complexity of this compound has served as a platform for the development and application of powerful new synthetic methods. nih.govnih.gov

Dithiane Multicomponent Linchpin Coupling: This powerful tactic, employed extensively by the Smith group, allows for the rapid construction of the complex carbon backbones of the AB and CD spiroketals. nih.govacademie-sciences.frnih.gov The strategy involves the sequential reaction of a silyl dithiane anion with two different epoxides, acting as a "linchpin" to connect the fragments in a single pot. researchgate.netacs.org

Petasis-Ferrier Union/Rearrangement: To address the synthesis of the F-ring tetrahydropyran, a modified Petasis-Ferrier union/rearrangement was exploited. acs.orgcapes.gov.bracs.org This sequence involves the union of a β-hydroxy acid with an aldehyde to form a dioxanone, which then undergoes a Lewis acid-promoted rearrangement to furnish the desired tetrahydropyran ring system stereoselectively. acs.orgnih.gov

Organocatalytic Aldol Reaction: A key innovation in the scalable synthesis of the F-ring was the use of an (L)-proline catalyzed cross-aldol reaction. nih.govnih.gov This organocatalytic approach provided a concise and highly efficient route to the F-ring aldehyde, avoiding many of the difficulties of previous methods and proving crucial for the gram-scale synthesis of this compound. nih.govscispace.com

Strained-Silane Mediated Allylation: The introduction of the sensitive chlorodiene side chain was addressed by the Leighton group through the development of a new one-pot asymmetric strained-silane mediated allylation. This methodology offered significant improvements in practicality and substrate scope over previous methods for this challenging transformation.

Reaction Application in this compound Synthesis Significance
Dithiane Multicomponent Linchpin CouplingConstruction of AB and CD spiroketal precursors nih.govacademie-sciences.frRapid and convergent assembly of complex polyketide chains from simple building blocks. acs.org
Petasis-Ferrier Union/RearrangementScalable synthesis of the F-ring tetrahydropyran acs.orgcapes.gov.brEfficient and stereocontrolled formation of substituted pyran rings. acs.org
Organocatalytic Aldol ReactionHighly scalable, third-generation synthesis of the F-ring nih.govnih.govEnabled gram-scale production; showcases the power of organocatalysis in complex synthesis. scispace.com
Strained-Silane Mediated AllylationIntroduction of the chlorodiene side chain Developed a practical and improved method for installing a sensitive functional group.

Convergent and Stereocontrolled Approaches

Given the scale of the synthetic challenge, a convergent strategy, where complex fragments are synthesized independently and then coupled late in the sequence, is essential for an efficient total synthesis. capes.gov.brbc.edu The total synthesis of this compound is a prime example of this principle, typically involving the union of the ABCD and EF fragments via a Wittig olefination, followed by macrolactonization. nih.govnih.gov

Stereocontrol is paramount in constructing the 24 stereogenic centers of the molecule. mdpi.com Synthetic routes have relied heavily on highly diastereoselective reactions. Boron-mediated aldol reactions, for instance, have been used extensively to establish key carbon-carbon bonds while precisely controlling the stereochemistry of the resulting hydroxyl and methyl groups. rsc.orgcapes.gov.brrsc.orgnih.gov The formation of the spiroketals themselves represents a significant stereochemical challenge. The thermodynamically favored axial-axial AB spiroketal is often formed under acidic equilibrating conditions. nih.govrsc.org In contrast, the less stable axial-equatorial CD spiroketal requires either careful kinetic control or specialized thermodynamic equilibration conditions to achieve the correct stereoisomer. mdpi.comrsc.org These convergent and stereocontrolled strategies were fundamental to conquering the immense structural complexity of this compound. rsc.org

Generation of this compound Analogues

The remarkable cytotoxic potency of this compound, combined with its extreme scarcity from natural sources and daunting structural complexity, has driven extensive research into the design and synthesis of simplified, yet still highly active, analogues. These efforts aim to identify the core pharmacophore, improve synthetic accessibility, and enable the development of spongistatin-based therapeutic agents.

Design Principles for Diminutive Forms

The generation of simplified or "diminutive" forms of this compound is guided by a central hypothesis regarding its bioactive conformation. Computational analysis of the solution conformations of (+)-spongistatin 1 revealed that the "western perimeter," comprising the A, B, E, and F rings, exhibits a common and relatively rigid conformational preference. nih.govacs.orgnih.gov This led to the guiding design principle that the essential recognition elements for binding to tubulin likely reside within these conformationally less mobile portions of the macrolide. acs.orgnih.gov

Following this hypothesis, the primary design strategy involves replacing large, conformationally flexible sections of the molecule with simpler tethers. acs.orgnih.gov The goal of these tethers is to constrain the retained skeletal framework—specifically the ABEF rings—in a conformation that mimics the low-energy solution structure of the natural product. nih.govacs.orgnih.gov By excising complex structural units like the C-D spiroketal or the entire ABCD ring system and substituting them with carefully selected linkers, chemists aim to reduce synthetic complexity while preserving the three-dimensional arrangement of the key binding motifs. nih.govacs.orgnih.gov This "minimalist design strategy" leverages advanced intermediates from total synthesis efforts and employs computational screening to select tethers that maintain the desired geometry of the western perimeter. nih.gov

Synthesis of Simplified this compound Analogues

The synthesis of simplified this compound analogues translates the design principles into practice, focusing on modular construction from key fragments. A prominent strategy involves a macrocyclization endgame, uniting advanced fragments that represent the retained portions of the natural product. nih.gov

For instance, the synthesis of an ABEF-ring analogue, where the C-D spiroketal is replaced by a tether, was achieved through a Wittig reaction between a complex phosphonium (B103445) salt derived from the EF-ring fragment and an aldehyde containing the AB-ring system and the tether precursor. nih.gov This key coupling reaction is followed by steps to close the macrolide ring (macrolactonization) and remove protecting groups to yield the final simplified analogue. nih.gov

Another approach involved replacing both the AB and CD spiroketal units with a biaryl ether tether. nih.gov The synthesis of this tether was accomplished using a modified Ullmann ether synthesis. nih.gov This tethered aldehyde was then coupled with the EF bis-pyran fragment using the same endgame strategy developed for the total synthesis of the natural product, demonstrating the modularity of the synthetic plan. nih.gov These syntheses are often lengthy and complex but represent a significant simplification compared to the total synthesis of this compound itself.

Fragment-Modified Analogues (e.g., C-D Spiroketal-Modified, ABEF Analogues)

Fragment-modified analogues are designed to probe the structural and functional importance of specific domains of the spongistatin molecule.

ABEF Analogues: These analogues are the direct result of the design principle focusing on the conformational rigidity of the ABEF ring system. nih.govacs.org In these structures, the C-D spiroketal and the associated linker are excised and replaced with a simpler chemical tether. nih.govnih.gov One such ABEF analogue, which replaced approximately one-third of the parent molecule with a simplifying tether, was shown to retain significant biological activity. nih.gov It exhibited nanomolar cytotoxicity against several cancer cell lines and was confirmed to act as a microtubule destabilizing agent, validating the design strategy. nih.govacs.orgnih.gov While its potency is reduced compared to the extraordinarily potent parent compound, the retention of a nanomolar activity profile is a significant achievement, providing strong evidence that the ABEF ring system constitutes the primary pharmacophore. nih.govrsc.orgmdpi.com

C-D Spiroketal-Modified Analogues: The synthesis of the C-D spiroketal is one of the most formidable challenges in the total synthesis of this compound. nih.gov Consequently, designing analogues with modified or simplified C-D rings is a major goal. nih.govrsc.org Research has been initiated with the long-term objective of preparing and evaluating a series of C-D spiroketal-modified analogues. nih.gov One sophisticated approach involved designing a D-ring modified analogue that is more stable and equipped with a linker for potential conjugation to antibodies. researchgate.net This rationally designed analogue, featuring a more stable, doubly anomeric spiroketal, was synthesized in 22 steps and showed exceptionally potent low picomolar activity, similar to the natural product. researchgate.netthieme-connect.de This work demonstrates that modifications to the C-D ring are tolerated and can even be exploited to introduce new functionality without a significant loss of potency. researchgate.net To facilitate these studies, a highly efficient and scalable synthesis of the AB spiroketal fragment has been developed to enable the rapid assembly of a library of diverse C-D modified analogues for biological testing. nih.govrsc.org

Table 1: Cytotoxicity of this compound and Selected Analogues

CompoundModificationCell Line (Cancer Type)IC₅₀ (nM)Reference
This compound Natural ProductU937 (Lymphoma)0.06 rsc.org
This compound Natural ProductHCT116 (Colon)0.04 rsc.org
ABEF Analogue C-D spiroketal replaced with tetherU937 (Lymphoma)60.5 rsc.org
Dehydro-Analogue Dehydrated E-ring (C35-C36 double bond)HCT116 (Colon)0.01 rsc.org
Truncated Analogue Truncated side chain (ending at C46)HCT116 (Colon)407 rsc.org

Structure Activity Relationship Sar Studies of Spongistatin 1 Analogues

Identification of Key Structural Domains for Biological Activity

Through the synthesis and biological evaluation of various spongistatin-1 fragments and analogues, researchers have pinpointed several key domains that are critical for its potent anticancer effects.

The ABEF ring system has been identified as a crucial component for the cytotoxicity of this compound. mdpi.com Studies on analogues have demonstrated that this large, conformationally restricted portion of the molecule is essential for maintaining biological activity. For instance, an ABEF ring analogue, while being a thousand times less potent than this compound, still exhibited cytotoxic effects in the nanomolar range. mdpi.comrsc.org This finding suggests that the ABEF system serves as a critical scaffold, presenting the other key functionalities in the correct orientation for target binding. figshare.comnih.gov Further research involving diminutive forms of this compound, specifically an ABEF analogue, showed nanomolar cytotoxicity and microtubule destabilizing activity, lending support to the importance of this ring system's conformation. figshare.comnih.gov In contrast, acyclic analogues containing only the E and F rings, or cyclic EF and ABCD ring derivatives, lost their cytotoxicity. mdpi.com These results underscore the importance of the combined ABEF ring structure for the compound's potent biological profile. mdpi.com

The triene side chain, extending from the F-ring, is another indispensable element for the potent biological activity of this compound. mdpi.com Research has consistently shown that modifications or truncation of this side chain lead to a dramatic loss of cytotoxicity. nih.govnih.gov For example, an analogue with a truncated side chain ending at C46 was found to be significantly less active, with a 407 nM IC50 value against HCT116 colon cancer cells, compared to the low picomolar activity of the parent compound. rsc.org This drastic reduction in activity highlights the critical role of the full C44-C51 side chain in the biological function of this compound. nih.govmdpi.com The presence of the vinyl chloride moiety within the triene side chain is also a common feature among the highly potent members of the spongistatin family. nih.gov

Importance of the Triene Side Chain

Effects of Specific Structural Modifications

To further probe the SAR of this compound, specific modifications have been made to the natural product's structure, yielding valuable insights into the function of different domains.

As briefly mentioned, truncation of the triene side chain has a profoundly negative impact on the biological activity of this compound. The synthesis and evaluation of an analogue where the side chain was truncated at C46 resulted in a drastic decrease in growth inhibitory activity against a range of human tumor cell lines. academie-sciences.frnih.gov This finding strongly suggests that the entire length and specific functionality of the side chain are critical for the potent cytotoxicity of this compound. rsc.orgnih.gov The significant loss of activity upon side chain truncation underscores its importance, likely in facilitating key interactions with its biological target. mdpi.comnih.gov

Compound Modification Cell Line IC50 (nM)
This compoundNoneHCT116<0.08
AnalogueTruncated side chain at C46HCT116407

This table presents a comparison of the cytotoxic activity of this compound and a side-chain truncated analogue against the HCT116 colon cancer cell line, based on data from reference rsc.org.

In contrast to the detrimental effects of side chain truncation, dehydration of the E-ring has been shown to enhance the cytotoxic potency of this compound. mdpi.comacademie-sciences.fr An analogue featuring a double bond within the E-ring, resulting from the elimination of water, exhibited even greater cytotoxicity than the parent compound, with activity at the low picomolar level. nih.govnih.gov This serendipitous discovery, which occurred during a deprotection step in the synthesis, highlights that certain structural modifications can lead to improved biological activity. rsc.org The increased potency of the E-ring dehydrated analogue suggests that the modification may lead to a more favorable conformation for target binding or enhanced metabolic stability. nih.govrsc.org

Compound Modification Cell Line GI50 (nM)
This compoundNoneVarious human tumor cell lines<0.08
AnalogueE-ring dehydrationVarious human tumor cell lines<0.08 (enhanced)

This table summarizes the effect of E-ring dehydration on the growth inhibitory activity of this compound, with data sourced from references nih.govacademie-sciences.frnih.gov.

Epimerization (e.g., C-23 Epimer)

The stereochemistry of the complex macrolide structure of this compound is a critical determinant of its biological activity. However, studies have shown that epimerization at certain positions can be tolerated, and in some cases, may not significantly diminish its potent cytotoxic effects. One of the key positions investigated in this context is the C-23 stereocenter, located within the CD-spiroacetal ring system.

Early research into the structure-activity relationships of this compound revealed that the epimer of the CD spiroketal at the C-23 position results in an analogue that retains a cytotoxicity profile similar to that of the natural product, this compound. nih.govmdpi.com This finding was significant as it suggested a degree of structural flexibility in this region of the molecule without compromising its potent anticancer properties.

Halogen Substitutions (e.g., Hydrogen-Chlorine)

The presence of a chlorine atom on the C-50 vinyl chloride moiety of the triene side chain is a distinguishing feature of this compound. Structure-activity relationship (SAR) studies have demonstrated that this halogen atom plays a crucial role in the compound's extraordinary potency.

Investigations into the importance of this chlorine substituent have involved the synthesis and biological evaluation of analogues where the chlorine is replaced with a hydrogen atom. This seemingly minor substitution results in a significant reduction in cytotoxic activity. Specifically, the replacement of the chlorine atom with hydrogen in this compound leads to a 10-fold decrease in its cytotoxic potency. mdpi.com This finding underscores the importance of the halogen for optimal biological activity.

The significant drop in activity upon removal of the chlorine atom suggests that it is involved in a key interaction with the tubulin binding site. This interaction could be a result of several factors, including:

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the triene side chain, potentially enhancing its binding affinity.

Steric Interactions: The size and shape of the chlorine atom may provide optimal van der Waals contacts within a specific hydrophobic pocket of the tubulin protein.

Halogen Bonding: The chlorine atom may participate in a halogen bond, a noncovalent interaction with a Lewis base on the protein, further stabilizing the ligand-protein complex.

The dramatic effect of the hydrogen-for-chlorine substitution highlights the sensitivity of the tubulin-spongistatin interaction to even small structural modifications on the side chain. This information is critical for the design of future simplified or modified spongistatin analogues, as it establishes the C-50 chlorine as a key pharmacophoric element.

Acyclic and Cyclic Fragment Derivatives

Research has shown that the E and F rings, which form the bis-tetrahydropyran unit, along with the triene side chain, are critical for maintaining biological activity. nih.gov However, attempts to create highly simplified analogues have generally resulted in a significant loss of potency.

For instance, acyclic analogues of spongistatin-2 that contained only the E and F rings, as well as cyclic derivatives of the EF, ABEF, and ABCD rings where at least one ring was replaced with a polyethylene (B3416737) linker, were found to lack significant cytotoxicity. nih.govmdpi.com This suggests that while the EF-ring system is crucial, the rigid, polycyclic architecture of the macrolide is also essential for correctly positioning the key binding elements.

More successful have been the "diminutive" analogues, where large sections of the macrocycle are replaced with simpler tethers, while preserving the spatial arrangement of the remaining key structural motifs. One notable example is an ABEF-ring analogue, where the CD-ring portion of the macrolide was replaced by a biaryl ether tether. nih.gov This analogue was designed to mimic the solution conformation of the natural product. nih.govnih.gov Encouragingly, this ABEF analogue displayed potent cytotoxic activity in the nanomolar range, although it was still about 1,000 times less potent than this compound itself. nih.govmdpi.comnih.gov The significant microtubule-destabilizing activity of this ABEF analogue provides strong support for the hypothesis that the ABEF-ring system constitutes a major part of the spongistatin pharmacophore. nih.gov

The following table summarizes the activity of some key fragment derivatives:

Analogue TypeKey Structural FeaturesActivityReference(s)
Acyclic EF-ring Analogue Contains only the E and F ringsLoss of significant cytotoxicity nih.govmdpi.com
Cyclic EF, ABEF, ABCD Analogues One or more rings replaced by a polyethylene linkerLoss of significant cytotoxicity nih.govmdpi.com
ABEF-ring Analogue CD-ring system replaced with a biaryl ether tetherNanomolar cytotoxicity (though less potent than this compound) nih.govmdpi.comnih.gov

Computational Approaches in SAR

Molecular Modeling and Docking Studies

Computational methods, particularly molecular modeling and docking studies, have become indispensable tools for understanding the complex interactions between this compound and its biological target, tubulin. These approaches complement experimental data by providing a three-dimensional, atomistic view of the binding process, which can guide the design of new, simplified, or more potent analogues.

Molecular modeling has been instrumental in the design of simplified spongistatin analogues. By analyzing the solution conformations of the natural product, researchers have been able to identify regions of conformational rigidity. nih.gov The hypothesis is that these less flexible parts of the molecule are more likely to be involved in the key binding interactions with the receptor. nih.gov This principle guided the design of diminutive forms of this compound, such as the ABEF-ring analogue, where flexible portions of the macrolide were replaced with tethers designed to maintain the bioactive conformation of the remaining fragments. nih.govnih.gov The significant biological activity of these designed analogues validates the accuracy of the conformational models. nih.gov

Docking studies, which predict the preferred orientation of a ligand when bound to a receptor, have been crucial in elucidating how this compound interacts with tubulin. High-resolution crystal structures of the tubulin-spongistatin-1 complex have confirmed that this compound binds to the maytansine (B1676224) site on β-tubulin. rcsb.orgd-nb.info These experimental structures provide a benchmark for validating and refining computational docking models.

Docking simulations can help to:

Identify the key amino acid residues in the tubulin binding pocket that interact with this compound.

Predict the binding modes of novel analogues, allowing for a rational, structure-based design approach.

Explain the observed structure-activity relationships, such as the loss of potency upon removal of the C-50 chlorine atom.

For example, docking studies can visualize how the different fragments of this compound, such as the ABEF and CD spiroacetals and the triene side chain, fit into the binding site and which specific interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) stabilize the complex. This detailed understanding at the molecular level is critical for the ongoing efforts to develop spongistatin-based compounds as potential anticancer agents.

Conformational Analysis and Flexibility of the Macrolide Skeleton

The large and conformationally complex macrolide skeleton of this compound presents a significant challenge for understanding its structure-activity relationships. Computational conformational analysis has been a key tool in addressing this challenge, providing insights into the molecule's preferred shapes in solution and, by extension, its likely bioactive conformation when bound to tubulin.

Early computational and NMR studies were vital in defining the solution conformations of this compound. nih.gov These analyses revealed that the molecule is not entirely rigid but rather exists as an equilibrium of several low-energy conformers. A common feature among these conformers is a relatively stable "western perimeter" comprising the ABEF rings. nih.gov This observation led to the hypothesis that this less mobile part of the molecule is crucial for receptor recognition and binding. nih.gov

The design of simplified analogues has been heavily influenced by this conformational analysis. For example, the successful ABEF-ring analogue was designed with a tether that would hold the ABEF fragment in a conformation that mimics the one observed in the major solution conformers of the parent natural product. nih.govnih.gov The fact that this analogue retained significant biological activity provided strong circumstantial evidence for the validity of the assigned solution conformation and the importance of the ABEF-ring system's pre-organization for binding. nih.govnih.gov

Further computational studies, such as Monte Carlo conformational searches, have been employed to analyze the flexibility of designed analogues before their synthesis. nih.gov These searches help to select linkers and tethers that are most likely to preserve the desired low-energy conformation of the key pharmacophoric elements. nih.gov

The flexibility of the macrolide skeleton is not uniform. Certain regions, like the ABEF spiroacetal system, appear to be more conformationally restrained, while the large lactone bridge and the side chain possess greater degrees of freedom. Understanding this differential flexibility is crucial for designing analogues that are less complex to synthesize but still retain the necessary rigidity in critical binding regions to minimize the entropic penalty upon binding to tubulin.

Identification of Binding Regions and Conformational Preferences

The identification of the precise binding site of this compound on tubulin and the conformational preferences of the macrolide within that site are crucial for understanding its mechanism of action and for designing new drugs. A combination of experimental techniques and computational approaches has provided a detailed picture of this interaction.

High-resolution X-ray crystallography has definitively shown that this compound binds to the maytansine site on β-tubulin. rcsb.orgd-nb.info This site is located at the longitudinal interface between tubulin heterodimers in microtubules, which explains the potent microtubule-destabilizing effects of this compound. d-nb.info

The crystal structure of the tubulin-spongistatin-1 complex reveals the specific interactions and the bound conformation of the ligand. d-nb.info This structural data is invaluable for computational studies, allowing for a detailed analysis of the binding pocket and the role of individual amino acid residues.

Key findings from these studies include:

Definition of a new sub-site: The binding of this compound to the maytansine site helped to define an additional sub-pocket that is not occupied by other maytansine-site ligands like maytansine itself. d-nb.infocam.ac.uk This unique interaction is mediated by the ABEF-ring system of this compound. d-nb.info

Specific interactions: this compound establishes two distinct interactions within this sub-site: a hydrophobic contact involving βMet398 and a weak hydrogen bond with βAla397. d-nb.info These interactions define a binding mode that is unique to this compound. d-nb.info

Conformational preference: The crystallographic data provides the ultimate view of the bioactive conformation of this compound. This information can be used to refine computational models and to better understand the conformational changes that may occur upon binding.

The identification of this unique binding region and the specific conformational preferences of this compound have several important implications. Firstly, it provides a solid structural basis for explaining the observed structure-activity relationships. Secondly, the newly identified sub-site could be exploited for the design of novel, highly specific microtubule-targeting agents. By designing small molecules that specifically target this pocket, it may be possible to develop new anticancer drugs with improved efficacy and reduced side effects.

Comparative Biological Evaluations

Comparison with Other Microtubule-Targeting Agents

Vinca (B1221190) Alkaloids (e.g., Vinblastine)

Spongistatin-1 and the Vinca alkaloids, such as vinblastine (B1199706), both function as microtubule-destabilizing agents. cornellpharmacology.org They interfere with the assembly of tubulin into microtubules, leading to a disruption of the mitotic spindle and cell cycle arrest in the G2/M phase. nih.gov However, their binding to tubulin occurs at distinct, albeit interacting, sites.

This compound is a potent inhibitor of vinblastine binding to tubulin. researchgate.net Early studies indicated that this compound non-competitively inhibits the binding of vinblastine to tubulin. nih.govnih.gov This suggests that while their binding sites are different, the binding of this compound induces conformational changes in tubulin that negatively affect the vinblastine binding site. nih.govnih.gov This region is often referred to as the "Vinca domain" on β-tubulin. nih.goviiarjournals.org Hamel and coworkers proposed a "polyether" binding site for spongistatins within this domain, which is distinct from the "vinca" site where vinblastine binds. iiarjournals.org In contrast to Vinca alkaloids, this compound does not induce the formation of tubulin aggregates. nih.gov

In terms of potency, this compound often demonstrates significantly greater cytotoxicity. For instance, in studies with L1210 murine leukemia cells, this compound exhibited an IC50 value of approximately 20 pM, while vinblastine's IC50 was in the nanomolar range. Similarly, in assays measuring the inhibition of tubulin polymerization, this compound was found to be more potent than vinblastine.

Taxanes (e.g., Paclitaxel)

Unlike this compound, which destabilizes microtubules, taxanes like paclitaxel (B517696) are microtubule-stabilizing agents. cornellpharmacology.orgnih.gov They bind to the interior of the microtubule, specifically to the β-tubulin subunit, promoting the assembly of tubulin into hyperstable, non-functional microtubules. nih.gov This leads to the suppression of microtubule dynamics, mitotic arrest, and ultimately, apoptosis. cornellpharmacology.orgnih.gov

Despite their opposing effects on microtubule stability, both this compound and paclitaxel are highly potent cytotoxic agents. However, this compound has shown a wider therapeutic window in some studies. For example, this compound exhibited potent sub-nanomolar growth inhibitory activity against a range of cancer cell lines while showing significantly lower cytotoxicity to quiescent normal cells. nih.gov In contrast, paclitaxel's toxicity is less selective between proliferating and quiescent cells. nih.gov Furthermore, this compound has demonstrated effectiveness against paclitaxel-resistant cancer cell lines, suggesting it may be able to overcome certain mechanisms of drug resistance that affect taxanes, such as those mediated by P-glycoprotein (PgP) efflux pumps. nih.gov While this compound is a substrate for PgP, it is only moderately sensitive to its effects compared to the high sensitivity of paclitaxel. nih.gov

Maytansine (B1676224) and Rhizoxin (B1680598)

Maytansine and rhizoxin are microtubule-destabilizing agents that bind to a site on β-tubulin that is distinct from the Vinca alkaloid and colchicine (B1669291) sites. mdpi.comnih.gov Recent research has identified this as the maytansine site. psi.chd-nb.info this compound has been shown to bind to this maytansine site on β-tubulin, and it competitively inhibits the binding of maytansine and rhizoxin. nih.govpsi.chd-nb.info This indicates that they share a common or overlapping binding pocket. psi.ch

The binding of these compounds to the maytansine site prevents the formation of longitudinal interactions between tubulin dimers, thereby inhibiting microtubule assembly. mdpi.compsi.ch this compound, maytansine, and rhizoxin are all potent cytotoxic agents, often exhibiting activity in the sub-nanomolar range against various cancer cell lines. nih.gov

Halichondrin B and Eribulin (B193375)

Halichondrin B is a complex marine macrolide, and its synthetic analogue, eribulin, is an approved anticancer drug. nih.gov Both are microtubule inhibitors with a unique mechanism of action. nih.gov They bind to the plus ends of microtubules and inhibit their growth without affecting the shortening phase. researchgate.net

Initially, it was thought that this compound and Halichondrin B might share a similar binding site due to their structural similarities as complex polyether macrolides. However, studies have shown that they bind to distinct sites within the Vinca domain. iiarjournals.orgnih.gov this compound is a non-competitive inhibitor of Halichondrin B binding to tubulin, and conversely, Halichondrin B and eribulin show little to no inhibition of this compound binding. nih.govnih.govnih.gov This indicates that their binding sites, while both located in the Vinca domain, are not the same. nih.gov

Both this compound and the halichondrins are potent inhibitors of cell proliferation. However, their distinct mechanisms of interaction with tubulin may lead to differences in their activity profiles against certain cancer types or in overcoming drug resistance.

Interactive Data Tables

Hemiasterlin (B1673049) and Cryptophycin 1

This compound, hemiasterlin, and cryptophycin-1 are all highly potent antimitotic agents that interact with tubulin, the primary component of microtubules. While they share the common ability to disrupt microtubule dynamics, their specific interactions and the consequences of these interactions show notable differences.

Studies have demonstrated that hemiasterlin and cryptophycin-1 can strongly inhibit the binding of radiolabeled this compound to tubulin. nih.gov However, this inhibition might not be a simple competitive interaction at the same binding site. It has been suggested that the potent ability of hemiasterlin and cryptophycin-1 to induce aberrant tubulin assembly reactions could be masking the this compound binding site. nih.govresearchgate.net

Cryptophycin-1, a depsipeptide, inhibits the binding of this compound but does not significantly affect the binding of another microtubule inhibitor, halichondrin B. nih.gov This suggests that while there may be some overlap in their binding domains with this compound, they are not identical. Both hemiasterlin and cryptophycin-1 are classified as "vinca domain agents" and are known to cause the formation of tubulin polymers with non-microtubule morphologies. nih.gov In contrast, this compound itself does not induce such aberrant assembly reactions. nih.govpatsnap.com

The following table summarizes the comparative effects on the binding of [³H]this compound to tubulin:

Table 1: Inhibition of [³H]this compound Binding by Other Antimitotic Agents
Compound Inhibition of [³H]this compound Binding
Hemiasterlin Strong
Cryptophycin 1 Strong
Dolastatin 10 Strong
Spongistatin 5 Competitive
Halichondrin B Little to none
Vinblastine Minimal

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Spongistatin 5

Spongistatin 5 is a naturally occurring analogue of this compound. Structural variations between the spongistatin congeners lead to differences in their biological activity. Comparative studies have shown that this compound is generally more potent than its analogues.

Direct competitive binding assays have revealed that spongistatin 5 acts as a competitive inhibitor of radiolabeled this compound binding to tubulin. nih.govnih.govpatsnap.com The apparent inhibition constant (Ki) for spongistatin 5 in this interaction was determined to be 2.2 μM. nih.govresearchgate.netnih.gov This competitive relationship indicates that spongistatin 5 binds to the same or a closely overlapping site on tubulin as this compound, albeit with a lower affinity. This difference in binding affinity likely contributes to the observed lower cytotoxicity of spongistatin 5 compared to the exceptionally potent this compound. nih.gov

Challenges and Future Research Perspectives

Sustained Supply for Research and Development

A primary obstacle hindering the clinical advancement of spongistatin-1 is its profound scarcity in nature. researchgate.netnih.gov Initial isolations from marine sponges yielded mere milligrams of the compound from tons of source material, rendering natural sourcing impractical for extensive research and development. nih.govacademie-sciences.fr This "supply problem" has been a major impetus for the development of complex and lengthy total syntheses by multiple research groups. researchgate.netacademie-sciences.frpublish.csiro.au

Despite these remarkable synthetic achievements, which have in some cases yielded gram-scale quantities, the process remains highly resource-intensive and time-consuming. researchgate.netnih.gov The intricate stereochemistry and large, complex structure of this compound present formidable challenges to efficient chemical synthesis. researchgate.netontosight.ai Future research will need to focus on developing more step-economical and scalable synthetic routes to provide the quantities required for preclinical and potential clinical evaluation. publish.csiro.aunih.gov Innovations in synthetic methodology, such as the development of novel fragment coupling strategies, are crucial to overcoming this supply bottleneck. researchgate.net

Strategies for Optimizing Potency and Selectivity

While this compound exhibits extraordinary potency, with GI50 values in the low picomolar range against various cancer cell lines, the quest for even more effective and selective analogs continues. researchgate.netmnhn.fr Strategies for optimization are guided by an understanding of the structure-activity relationships (SAR) of the spongistatin scaffold.

One approach involves the rational design of analogs with modified ring systems. For instance, a D-ring modified analog has been synthesized that retains the low picomolar potency of the parent compound. researchgate.net Another strategy focuses on identifying regions of the molecule that can be altered without significant loss of activity. The C(15) acyloxy group has been identified as a potential site for the attachment of linker functional groups, which could be used to create antibody-drug conjugates (ADCs) with enhanced tumor-targeting capabilities. researchgate.netresearchgate.net

The development of simplified, or "diminutive," congeners of this compound represents another avenue of research. By replacing complex structural motifs, such as the CD spiroketal, with simpler tethers, researchers aim to create analogs that are easier to synthesize while retaining significant biological activity. nih.govnih.gov These studies have provided valuable insights into the pharmacophoric elements of the spongistatin scaffold, suggesting that the ABEF-ring portion is crucial for its interaction with β-tubulin. nih.gov

Exploration of this compound's Potential as a Chemical Probe for Cellular Processes

The potent and specific biological activity of this compound makes it a valuable tool for dissecting fundamental cellular processes. Its ability to disrupt microtubule dynamics allows for the detailed investigation of the roles of microtubules in cell division, intracellular transport, and cell signaling. oup.comnih.govcapes.gov.br By observing the cellular consequences of microtubule disruption by this compound, researchers can gain a deeper understanding of these critical functions.

Furthermore, this compound has been suggested as a probe to study major cellular phosphorylation processes. mnhn.fr Its potent antifungal activity, which also stems from microtubule disruption, suggests its utility in studying the cytoskeleton of fungal pathogens. oup.comnih.gov The development of tritiated derivatives of this compound has enabled direct binding studies with tubulin, providing a powerful tool to investigate the molecular interactions governing its mechanism of action. researchgate.net

Advanced Computational and Structural Biology Studies

To further refine the design of spongistatin-based therapeutics, a detailed understanding of its interaction with its biological target, tubulin, is essential. Advanced computational and structural biology techniques are providing unprecedented insights into this molecular recognition event.

High-Resolution Structural Analysis of Tubulin-Spongistatin-1 Complexes

X-ray crystallography has been instrumental in elucidating the binding mode of this compound to tubulin. High-resolution crystal structures have revealed that this compound binds to the maytansine (B1676224) site on β-tubulin. psi.chd-nb.infoethz.ch This was a significant finding, as it was previously thought to bind to the vinca (B1221190) domain. mnhn.frcapes.gov.br These structures have not only precisely mapped the interactions between the compound and the protein but have also identified an additional sub-site adjacent to the main binding pocket. psi.chd-nb.infoethz.ch This newly discovered sub-site could be exploited for the design of novel microtubule-targeting agents. d-nb.info

Refined Docking and Molecular Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental structural data and provide a dynamic view of the tubulin-spongistatin-1 interaction. researchgate.netnih.gov MD simulations have been used to analyze the flexibility of the macrocyclic structure of this compound in solution, identifying both rigid and flexible regions of the molecule. nih.gov This information is critical for understanding the conformational changes that may occur upon binding to tubulin.

These computational approaches are also vital in the design of simplified analogs, helping to predict which structural modifications are likely to be tolerated without compromising the compound's ability to adopt its bioactive conformation. nih.gov By combining computational predictions with experimental validation, researchers can accelerate the discovery of new spongistatin-based compounds with improved properties. researchgate.net

Development of Novel Therapeutic Strategies Based on this compound's Scaffold

The unique and potent biological activity of this compound, coupled with an increasing understanding of its structure-activity relationships, provides a strong foundation for the development of novel therapeutic strategies. The spongistatin scaffold serves as a valuable template for the design of new anticancer agents.

One of the most promising applications is the development of antibody-drug conjugates (ADCs). researchgate.net In this approach, the high potency of a spongistatin analog is combined with the tumor-targeting specificity of a monoclonal antibody. This strategy aims to deliver the cytotoxic payload directly to cancer cells, thereby increasing therapeutic efficacy while minimizing off-target toxicity. researchgate.net

Furthermore, the insights gained from studying simplified spongistatin analogs can guide the development of entirely new classes of microtubule-targeting agents. By understanding the minimal structural requirements for potent activity, it may be possible to design novel, less complex molecules that retain the essential pharmacophoric features of this compound. nih.govnih.gov These efforts could lead to the discovery of new drug candidates with improved synthetic accessibility and pharmaceutical properties.

Investigation of Resistance Mechanisms

The clinical efficacy of anticancer agents is frequently limited by the development of drug resistance, either intrinsic or acquired. For microtubule-targeting agents (MTAs), resistance can emerge from several cellular changes. Understanding these mechanisms is crucial for optimizing the therapeutic potential of this compound and developing strategies to overcome resistance. Key areas of investigation include the role of drug efflux pumps and alterations in the drug's molecular target, tubulin.

Role of Drug Efflux Pumps

A primary mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. mdpi.com The most well-characterized of these is P-glycoprotein (P-gp), encoded by the MDR1 gene. mdpi.comub.edu

Research has demonstrated that this compound is a substrate for P-gp, although its susceptibility to this efflux mechanism appears to be moderate compared to other prominent MTAs like paclitaxel (B517696). nih.gov In one study, the growth inhibitory activity of this compound was evaluated in a P-gp-overexpressing human uterine sarcoma subline (MES-SA/Dx5-Rx1) and compared to its parental cell line (MES-SA). The IC₅₀ value for this compound was 10-fold higher in the P-gp-overexpressing cells, indicating a moderate level of resistance. nih.govresearchgate.net In contrast, paclitaxel exhibited a 224-fold higher IC₅₀ in the resistant cell line, highlighting its high sensitivity to P-gp-mediated efflux. nih.gov

Another study confirmed this finding using a different P-gp-overexpressing cell line, NCI/ADR-RES, which is derived from the OVCAR-8 human ovarian adenocarcinoma cell line. The results showed a 5.5-fold resistance to this compound in the NCI/ADR-RES cells compared to the parental line. nih.gov These findings collectively establish that while P-gp can contribute to resistance against this compound, the compound may retain significant activity in some P-gp-overexpressing tumors where other agents like paclitaxel would be ineffective. nih.govnih.gov This moderate susceptibility suggests that chemical modifications to the this compound structure could be a viable strategy to further reduce its recognition by P-gp. researchgate.net

Table 1: Comparative P-glycoprotein (P-gp) Mediated Resistance
CompoundCell Lines TestedFold Resistance (IC₅₀ in P-gp-overexpressing cells / IC₅₀ in parental cells)Reference
This compoundMES-SA vs. MES-SA/Dx5-Rx110-fold nih.gov
This compoundOVCAR-8 vs. NCI/ADR-RES5.5-fold nih.gov
PaclitaxelMES-SA vs. MES-SA/Dx5-Rx1>224-fold nih.gov

Other Potential Mechanisms and Future Research

Beyond efflux pumps and tubulin alterations, other mechanisms could contribute to this compound resistance. These include changes in cellular pathways that regulate apoptosis. For instance, this compound has been shown to induce apoptosis through pathways involving the Bcl-2 family member Bim and the X-linked inhibitor of apoptosis protein (XIAP). mdpi.comaacrjournals.org Alterations in these apoptotic pathways could potentially lead to reduced drug sensitivity.

Future research should focus on several key areas:

Q & A

Q. What are the primary biochemical mechanisms of Spongistatin-1, and how are they experimentally validated?

this compound is a microtubule-targeting agent that binds to tubulin, disrupting mitotic spindle formation and inducing apoptosis. Experimental validation includes fluorescence anisotropy assays to measure binding kinetics (e.g., concentration-dependent displacement of FcMaytansine, as shown in Figure 1a ). Researchers should pair structural analysis (e.g., X-ray crystallography) with functional assays (e.g., cell cycle arrest studies) to confirm mechanistic specificity.

Q. What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?

Synthesis involves complex multistep processes due to its macrolide structure. Key steps include stereoselective ring-closing metathesis and late-stage oxidation. Characterization requires high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) for stereochemical confirmation, and HPLC for purity assessment. For reproducibility, detailed protocols must specify solvent systems, catalysts, and reaction conditions (e.g., temperature gradients) .

Q. How can researchers ensure the reproducibility of this compound’s antitumor activity across cell lines?

Standardize cell culture conditions (e.g., passage number, media composition) and use multiple cancer cell lines with varying tubulin isotype expression. Include positive controls (e.g., paclitaxel) and validate results via dose-response curves (IC50 values) and time-lapse microscopy to track mitotic arrest. Report statistical methods (e.g., ANOVA for inter-cell-line comparisons) .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s synergy with other chemotherapeutic agents?

Use combination index (CI) analysis via the Chou-Talalay method. Design experiments with fixed molar ratios (e.g., 1:1, 1:2) and quantify synergy using CompuSyn software. Include mechanistic studies (e.g., tubulin polymerization assays paired with apoptosis markers like caspase-3 activation) to differentiate additive vs. synergistic effects .

Q. How should contradictory data on this compound’s binding affinity be resolved?

Discrepancies in binding constants (e.g., Kd values) may arise from assay variations (e.g., fluorescence vs. radioligand methods). Resolve conflicts by replicating experiments under identical conditions, using purified tubulin isoforms, and cross-validating with computational docking studies. Transparently report all raw data and normalization methods in supplementary materials .

Q. What strategies address the limited bioavailability of this compound in preclinical models?

Employ nanoparticle-based delivery systems (e.g., liposomal encapsulation) to enhance solubility and tumor targeting. Validate pharmacokinetic parameters (e.g., half-life, biodistribution) via LC-MS/MS in plasma/tissue samples. Compare efficacy in orthotopic vs. subcutaneous xenograft models to assess tissue penetration .

Data Contradiction & Analysis

Q. How can researchers differentiate artifacts from true biological effects in this compound studies?

Artifacts (e.g., solvent toxicity, off-target effects) are minimized by including vehicle controls, using orthogonal assays (e.g., siRNA knockdown of tubulin subtypes), and validating findings in primary cells. Statistical outlier detection (e.g., Grubbs’ test) and independent replication cohorts are critical .

Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity heterogeneity?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. For heterogeneous responses, apply cluster analysis (e.g., k-means) to subgroup data based on sensitivity thresholds. Report confidence intervals and effect sizes to contextualize variability .

Methodological Best Practices

Q. What are the minimum reporting standards for this compound research?

  • Synthesis : Yield, purity (≥95%), stereochemical assignment (NMR/HRMS).
  • Biological assays : Cell line authentication, passage number, assay duration.
  • Data : Raw values for binding/cytotoxicity, statistical code repositories (e.g., GitHub). Adhere to journal-specific guidelines (e.g., Beilstein Journal’s requirements for experimental details ).

Q. How should researchers prioritize follow-up studies when initial findings conflict with literature?

Conduct systematic reviews to identify knowledge gaps (e.g., species-specific tubulin interactions). Design hypothesis-driven experiments (e.g., CRISPR screens for resistance genes) and pre-register protocols on platforms like Open Science Framework to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.